molecular formula C12H16ClNO B042849 N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide CAS No. 114153-36-5

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B042849
CAS No.: 114153-36-5
M. Wt: 225.71 g/mol
InChI Key: YQVJHVGXBACZLU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-chloro-2-methylaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-chloro-2-methylaniline+2,2-dimethylpropanoyl chlorideThis compound\text{3-chloro-2-methylaniline} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} 3-chloro-2-methylaniline+2,2-dimethylpropanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent like ethanol.

Major Products

    Oxidation: Products may include chlorinated benzoic acids.

    Reduction: Products may include the corresponding amine.

    Substitution: Products may include methoxy or ethoxy-substituted derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-2-methylphenyl)-2-hydroxynicotinamide
  • N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both a chloro-substituted aromatic ring and a bulky dimethylpropanamide group

Biological Activity

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro-substituted aromatic ring linked to a dimethylpropanamide moiety. This unique structure contributes to its biological activity by influencing interactions with various biomolecules.

The compound's mechanism of action involves interactions with specific molecular targets, which may include enzymes or receptors. Such interactions can lead to alterations in biochemical pathways, affecting processes such as steroid hormone biosynthesis and fatty acid metabolism.

Key Targets:

  • Corticosteroid 11-beta-dehydrogenase isozyme 1 : This enzyme is involved in the metabolism of corticosteroids and may be influenced by the compound.
  • Enoyl-[acyl-carrier-protein] reductase (NADH) : This enzyme plays a role in fatty acid synthesis and elongation.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antibacterial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.
  • Antifungal Activity : Similar investigations have shown potential antifungal effects, making it a candidate for further research in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesBiological Activity
N-(4-chloro-2-nitrophenyl)-2,2-dimethylpropanamideChlorinated aromatic ring with nitro groupAntibacterial and enzyme inhibition
N-(5-chloro-2-methylphenyl)-3-oxobutanamideChloro-substituted phenyl with ketoneAnticancer properties
N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamideComplex cyclic structurePotential neuroprotective effects

Case Studies and Research Findings

  • Antibacterial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent .
  • Antifungal Research : In vitro tests showed that this compound could inhibit the growth of specific fungal pathogens. The mechanism was proposed to involve disruption of fungal cell wall synthesis .
  • Enzyme Inhibition Assays : Research involving enzyme assays indicated that the compound could act as an inhibitor of corticosteroid 11-beta-dehydrogenase isozyme 1, potentially influencing steroid hormone levels in biological systems .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-8-9(13)6-5-7-10(8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVJHVGXBACZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400817
Record name N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114153-36-5
Record name N-(3-chloro-2-methylphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-CHLORO-2,2,2'-TRIMETHYLPROPIONANILIDE
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